2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the bromination of 4-(trifluoromethyl)phenyl ethan-1-ol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to isolate the desired product .
Types of Reactions:
Oxidation: The hydroxyl group in 2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-[2-bromo-4-(trifluoromethyl)phenyl]ethanal or 2-[2-bromo-4-(trifluoromethyl)phenyl]ethanoic acid.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenol
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
Comparison: 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrF3O |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 |
InChI Key |
WEEOFDFMOVHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCO |
Origin of Product |
United States |
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